molecular formula C26H24N2O7 B11187436 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11187436
M. Wt: 476.5 g/mol
InChI Key: RERBUUOSCZWNML-UHFFFAOYSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the quinazoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H24N2O7

Molecular Weight

476.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4-dione

InChI

InChI=1S/C26H24N2O7/c1-32-21-11-10-16(12-22(21)33-2)20(29)15-27-19-14-24(35-4)23(34-3)13-18(19)25(30)28(26(27)31)17-8-6-5-7-9-17/h5-14H,15H2,1-4H3

InChI Key

RERBUUOSCZWNML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4=CC=CC=C4)OC)OC)OC

Origin of Product

United States

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